molecular formula C6H8O4 B6239525 3-methyl-5-oxooxolane-3-carboxylic acid CAS No. 855427-61-1

3-methyl-5-oxooxolane-3-carboxylic acid

Cat. No.: B6239525
CAS No.: 855427-61-1
M. Wt: 144.12 g/mol
InChI Key: XEDYMEFSLUXXCA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-Methyl-5-oxooxolane-3-carboxylic acid (CAS 855427-61-1) is a cyclic carboxylic acid with the molecular formula C₆H₈O₄ and a molecular weight of 144.13 g/mol . The compound features a five-membered oxolane (tetrahydrofuran) ring substituted with a methyl group and a carboxylic acid group at the 3-position, along with a ketone at the 5-position. This unique structure introduces steric hindrance due to the proximity of the methyl and carboxylic acid groups, which may influence reactivity and solubility.

Applications
As a building block in organic synthesis, it is utilized for constructing complex molecules, particularly in pharmaceutical and materials science research . The ketone and carboxylic acid functionalities enable diverse chemical modifications, such as esterification, amidation, or coordination with metal ions.

Properties

CAS No.

855427-61-1

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

3-methyl-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C6H8O4/c1-6(5(8)9)2-4(7)10-3-6/h2-3H2,1H3,(H,8,9)

InChI Key

XEDYMEFSLUXXCA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-oxooxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-hydroxybutanoic acid with an oxidizing agent to form the desired oxolane ring. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-oxooxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of more oxidized derivatives, such as carboxylic acids or aldehydes.

    Reduction: Formation of 3-methyl-5-hydroxyoxolane-3-carboxylic acid.

    Substitution: Formation of esters or amides, depending on the substituent used.

Scientific Research Applications

Organic Synthesis

3-Methyl-5-oxooxolane-3-carboxylic acid serves as a versatile building block in synthesizing complex organic molecules. Its unique structure allows for diverse synthetic pathways, enabling the formation of various derivatives that can be utilized in different chemical contexts.

Catalysis

The compound has been identified as an effective catalyst in oxidation reactions. It facilitates the conversion of alcohols into aldehydes and ketones, enhancing the efficiency and selectivity of these transformations. The mechanism involves providing an active site for oxidation, which is crucial in organic synthesis.

Polymer Science

In polymer science, this compound is utilized for modifying polymer side chains. This modification adjusts properties such as solubility and melting points, making it valuable in developing new materials with tailored characteristics.

Biomedical Research

Recent investigations have focused on the compound's potential as a glycosidase inhibitor. This property may lead to the development of novel therapeutic agents targeting diseases related to carbohydrate metabolism, particularly in cancer treatment where glycosidases play a critical role in tumor progression.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityKey Findings
This compoundGlycosidase inhibition; potential antimicrobial propertiesVersatile building block in organic synthesis
C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid)FASN inhibition; mitochondrial dysfunctionDecreased lipoic acid content; increased ROS levels

Case Study 1: Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on related oxo compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Case Study 2: Glycosidase Inhibition

A notable study investigated the effects of C75 on mitochondrial fatty acid synthesis pathways, revealing that it impaired mitochondrial function and reduced cell viability through increased oxidative stress. This suggests that this compound could have therapeutic implications in cancer treatment by targeting metabolic pathways associated with glycosidase activity.

Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

  • Antimicrobial Activity : Similar compounds show significant antimicrobial properties.
  • Inhibition of Fatty Acid Synthase (FASN) : Related compounds have demonstrated promising results as FASN inhibitors in cancer models, impacting mitochondrial function and reactive oxygen species (ROS) levels.

Mechanism of Action

The mechanism of action of 3-methyl-5-oxooxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of enzymes or signaling pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Methyl-5-oxooxolane-3-carboxylic acid 855427-61-1 C₆H₈O₄ 144.13 3-methyl, 5-oxo, oxolane ring
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ 143.14 1-methyl, 5-oxo, pyrrolidine ring
3-(Methoxymethyl)oxolane-3-carboxylic acid 1566654-21-4 C₇H₁₂O₄ 160.17 3-methoxymethyl, oxolane ring

Detailed Comparative Analysis

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
  • Structural Differences : Replaces the oxolane oxygen with a pyrrolidine nitrogen, altering ring basicity and electronic effects. The carboxylic acid is at the 3-position, while the methyl group is at the 1-position .
  • This contrasts with the oxygen in oxolane, which is less basic.
  • Applications : Likely used in peptide mimetics or as a precursor for nitrogen-containing heterocycles due to the pyrrolidine scaffold .
3-(Methoxymethyl)oxolane-3-carboxylic Acid
  • Structural Differences : Substitutes the methyl group with a methoxymethyl group, increasing polarity and molecular weight .
  • Synthetic Utility : The methoxymethyl group may act as a protecting group or participate in ether-forming reactions .
Linear Dicarboxylic Acids (e.g., Succinic Acid)
  • Structural Differences : Linear aliphatic chains lack the rigidity and steric constraints of the oxolane ring.
  • Coordination Chemistry : Linear dicarboxylic acids (e.g., succinic acid) form stable metal carboxylates due to flexible backbones, whereas the cyclic structure of this compound may restrict coordination geometries .

Key Research Findings

Acidity and Solubility: The electron-withdrawing ketone in this compound lowers the pKa of its carboxylic acid group compared to non-ketone derivatives (e.g., 3-methyloxolane-3-carboxylic acid). The methoxymethyl analogue exhibits higher solubility in polar solvents than the methyl variant due to increased polarity .

Thermal Stability :

  • Cyclic carboxylic acids like this compound demonstrate superior thermal stability compared to linear analogues, making them suitable for high-temperature applications such as sintering aids in materials science .

Steric Effects :

  • The 3-methyl group in this compound hinders nucleophilic attacks on the carboxylic acid, slowing esterification or amidation reactions relative to less hindered analogues .

Biological Activity

3-Methyl-5-oxooxolane-3-carboxylic acid, a compound belonging to the oxolane family, has garnered interest for its potential biological activities. This article synthesizes available research findings regarding its biological effects, including antimicrobial, anticancer, and metabolic implications.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C6H8O4\text{C}_6\text{H}_8\text{O}_4

The compound features a carboxylic acid functional group, which is often associated with various biological activities, particularly in pharmacology and biochemistry.

2. Anticancer Potential

The anticancer properties of carboxylic acids have been extensively studied. While direct evidence for this compound is scarce, other related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives of coumarin showed promising results against HepG2 and HeLa cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin . Such findings suggest that the biological activity of this compound could be explored further in cancer research.

Research Findings and Case Studies

A comprehensive analysis of the biological activities of similar compounds reveals several key findings:

Compound Biological Activity IC50 (µM) Reference
Coumarin derivativesAnticancer (HepG2)2.62 - 4.85
γ-Lactone carboxylic acidIncreased growth of E. coliN/A
C75 (FASN inhibitor)Reduced cell viability in cancer modelsN/A

The mechanisms through which this compound may exert its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit fatty-acid synthase (FASN), which plays a critical role in lipid metabolism and cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : Compounds affecting mitochondrial function can alter ROS levels, impacting cell viability and proliferation.
  • Cell Signaling Pathways : The interaction with cellular pathways involved in growth and apoptosis may also contribute to the anticancer effects observed with related compounds.

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